5-Bromodescyano Citalopram
Overview
Description
1-(4’-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane is a synthetic organic compound that belongs to the class of phthalane derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane typically involves multi-step organic reactions. A common approach might include:
Formation of the phthalane core: This can be achieved through cyclization reactions involving ortho-substituted benzene derivatives.
Introduction of the bromine atom: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the 4’-fluorophenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.
Addition of the 3-dimethylaminopropyl group: This step might involve nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4’-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like NBS for bromination, palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing compounds with specific pharmacological properties.
Industry: Use in the production of advanced materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 1-(4’-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4’-Chlorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane
- 1-(4’-Methylphenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane
- 1-(4’-Methoxyphenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane
Uniqueness
1-(4’-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the stability of the compound, increase its lipophilicity, and improve its binding affinity to biological targets.
Properties
IUPAC Name |
3-[5-bromo-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrFNO/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19/h4-9,12H,3,10-11,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLPGGGWZDXCNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Br)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64169-39-7 | |
Record name | 1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064169397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4'-FLUOROPHENYL)-1-(3-DIMETHYLAMINOPROPYL)-5-BROMOPHTHALANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63L06KXW8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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